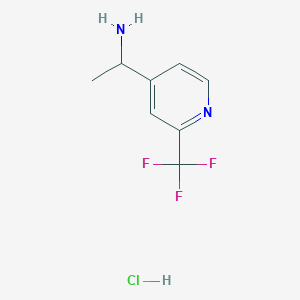
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNA Binding and Nuclease Activity
- Copper(II) Complexes with Tridentate Ligands : A study by Kumar et al. (2012) reveals the synthesis and characterization of Cu(II) complexes with three tridentate ligands, one of which is similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride. These complexes exhibit significant DNA binding properties and demonstrate nuclease activity, suggesting potential applications in DNA interaction studies and cancer therapy due to their low toxicity to various cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Novel Oxadiazole and Trifluoromethylpyridine Derivatives : Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to natural products. These compounds, including a derivative similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride, displayed promising antitumor activities in vitro against a panel of 12 cell lines, highlighting their potential in developing new cancer treatments (Maftei et al., 2016).
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes : Research by Das et al. (2017) on cadmium(II) Schiff base complexes, involving ligands similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride, demonstrated their effectiveness in corrosion inhibition on mild steel. This suggests potential applications in materials science, particularly in corrosion protection (Das et al., 2017).
Catalysis
- Enantioselective Borane Reduction of Benzyl Oximes : A study by Huang et al. (2010) involved the catalytic enantioselective borane reduction of benzyl oximes using compounds including derivatives of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride. This research contributes to the field of asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals production (Huang et al., 2010).
Ligand Synthesis and Complexation
- Complexation with Copper(II) and Cadmium(II) : Mardani et al. (2019) reported the synthesis of ligands involving 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride and their complexation with copper(II) and cadmium(II). These complexes were characterized for their potential interactions with selected biomolecules, offering insights into bioinorganic chemistry and molecular recognition (Mardani et al., 2019).
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-13-7(4-6)8(9,10)11;/h2-5H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEISHWECZNEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



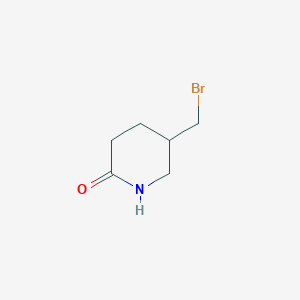
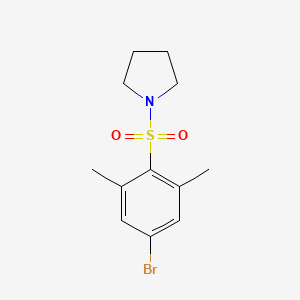
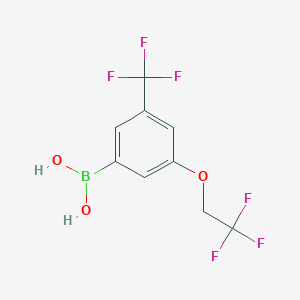

![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
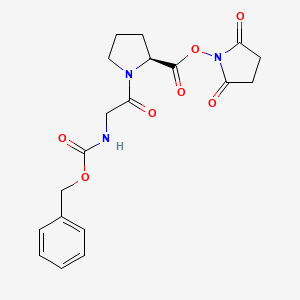
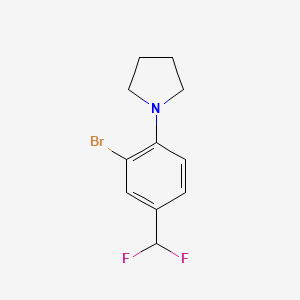
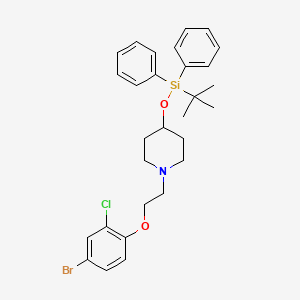
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
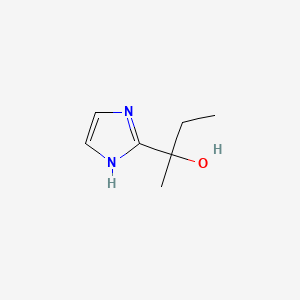
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
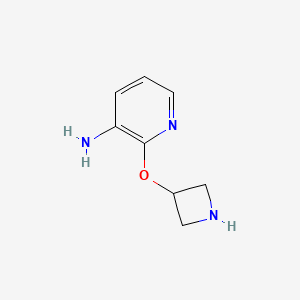
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)